molecular formula C15H18ClN3O4 B2859661 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034496-84-7

3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2859661
CAS No.: 2034496-84-7
M. Wt: 339.78
InChI Key: IASZZEOQJJNVTE-UHFFFAOYSA-N
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Description

3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is an intricate chemical compound, recognized for its potential applications in various scientific fields. Its structural complexity stems from the multiple functional groups it incorporates, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves a series of multi-step reactions. It begins with the preparation of the chloropyridine derivative, followed by a series of nucleophilic substitution and coupling reactions to introduce the piperidine and oxazolidinone moieties. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to ensure the desired yield and purity.

Industrial Production Methods:

On an industrial scale, the production involves optimizing these synthetic routes to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis might be employed to achieve scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions might be used to modify the chloropyridine moiety, potentially yielding amines.

  • Substitution: : Nucleophilic substitution reactions are common, particularly involving the chloropyridine group.

Common Reagents and Conditions:

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.

  • Reduction: : Hydrogenation over palladium on carbon (Pd/C) or other mild reducing agents.

  • Substitution: : Reagents such as sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products:

These reactions lead to various derivatives that might exhibit different biological or chemical properties, useful in further research or applications.

Scientific Research Applications

In Chemistry:

  • Catalysis: : Its derivatives can act as ligands in catalysis.

  • Material Science: : Potential use in the development of new materials with unique properties.

In Biology and Medicine:

  • Pharmacology: : The compound's structure suggests potential pharmacological applications, possibly as enzyme inhibitors or receptor modulators.

  • Biological Probes: : Used in designing probes for biological studies due to its versatile reactivity.

In Industry:

  • Agriculture: : Potential use in the synthesis of agrochemicals.

  • Fine Chemicals: : Building block in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, likely involving hydrogen bonding, hydrophobic interactions, and possibly covalent bonding in some cases. These interactions lead to modulation of enzyme activity or receptor signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

  • **3-(2-(4-Pyridyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

  • **3-(2-(4-(2-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Uniqueness:

The presence of the 3-Chloropyridin-4-yl group distinguishes this compound, potentially conferring unique binding properties and biological activities compared to its analogs.

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Properties

IUPAC Name

3-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c16-12-9-17-4-1-13(12)23-11-2-5-18(6-3-11)14(20)10-19-7-8-22-15(19)21/h1,4,9,11H,2-3,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASZZEOQJJNVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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